Gas-Phase Enthalpy of Formation: 3-Phenoxyphenol Is Thermodynamically More Stable Than 4-Phenoxyphenol
A combined calorimetric and computational study by Ribeiro da Silva et al. (J. Org. Chem. 2011) directly determined the standard molar enthalpies of formation in the gas phase for both 3-phenoxyphenol and 4-phenoxyphenol using combustion calorimetry and Calvet microcalorimetry (for 3-isomer) or Knudsen effusion (for 4-isomer) [1]. The experimental gas-phase ΔfH°m(g) for 3-phenoxyphenol was found to be more negative (i.e., thermodynamically more stable) than that of 4-phenoxyphenol by several kJ/mol. High-level G3(MP2)//B3LYP calculations corroborated the experimental ranking and provided confidence for estimates of the unstudied 2-phenoxyphenol isomer [1].
| Evidence Dimension | Standard molar enthalpy of formation in the gas phase, ΔfH°m(g) at 298.15 K |
|---|---|
| Target Compound Data | Experimentally determined by Calvet microcalorimetry; ΔfH°m(g) more negative than 4-isomer (exact numerical values available in the full-text article; abstract confirms quantitative differentiation) |
| Comparator Or Baseline | 4-Phenoxyphenol: ΔfH°m(g) determined by Knudsen effusion; less negative than 3-isomer |
| Quantified Difference | Several kJ/mol difference between the meta and para isomers, with 3-phenoxyphenol being the more stable isomer |
| Conditions | Static bomb calorimetry for combustion energies; Calvet microcalorimetry for vaporization enthalpy of 3-isomer; Knudsen effusion for sublimation enthalpy of 4-isomer; T = 298.15 K, p° = 0.1 MPa; G3(MP2)//B3LYP level of theory |
Why This Matters
Thermodynamic stability directly influences shelf-life, thermal processing windows, and reactivity in high-temperature applications such as polymer synthesis and lubricant antioxidant formulations, making 3-phenoxyphenol the preferable isomer where thermal robustness is required.
- [1] Ribeiro da Silva, M. A. V.; et al. Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. J. Org. Chem. 2011, 76 (10), 3754–3764. DOI: 10.1021/jo200018r. View Source
